molecular formula C20H31NO2 B12692600 Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propionate CAS No. 85099-14-5

Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propionate

Cat. No.: B12692600
CAS No.: 85099-14-5
M. Wt: 317.5 g/mol
InChI Key: VJKTYQFKYNDHCW-UHFFFAOYSA-N
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Description

Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propionate is a complex organic compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propionate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Cyclization Reactions: Formation of the decahydro-1,4-methanoazulene core.

    Functional Group Transformations: Introduction of the cyanide and ethyl ester groups.

    Purification: Techniques such as recrystallization and chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: To handle the cyclization and functionalization reactions.

    Automated Systems: For precise control of reaction conditions.

    Quality Control: Ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propionate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of the cyanide group to amine.

    Substitution: Nucleophilic substitution reactions at the ester group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including amines and alcohols for substitution reactions.

Major Products

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Amines and related compounds.

    Substitution Products: Various esters and ethers.

Scientific Research Applications

Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propionate is utilized in:

    Chemistry: As a reagent and intermediate in organic synthesis.

    Biology: For studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through:

    Molecular Targets: Binding to specific enzymes and receptors.

    Pathways Involved: Modulation of metabolic and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propanoate
  • Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-butyrate

Uniqueness

Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propionate is unique due to its specific structural features and reactivity, making it valuable in various scientific and industrial applications.

Properties

CAS No.

85099-14-5

Molecular Formula

C20H31NO2

Molecular Weight

317.5 g/mol

IUPAC Name

ethyl 2-cyano-3-(3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl)propanoate

InChI

InChI=1S/C20H31NO2/c1-5-23-18(22)13(12-21)11-16-14-7-8-15-17(14)19(2,3)9-6-10-20(15,16)4/h13-17H,5-11H2,1-4H3

InChI Key

VJKTYQFKYNDHCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1C2CCC3C2C(CCCC31C)(C)C)C#N

Origin of Product

United States

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